1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]piperidin-4-amine
CAS No.:
Cat. No.: VC20366285
Molecular Formula: C15H22N4O4S
Molecular Weight: 354.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H22N4O4S |
|---|---|
| Molecular Weight | 354.4 g/mol |
| IUPAC Name | 1-[1-(4-nitrophenyl)sulfonylpyrrolidin-3-yl]piperidin-4-amine |
| Standard InChI | InChI=1S/C15H22N4O4S/c16-12-5-8-17(9-6-12)14-7-10-18(11-14)24(22,23)15-3-1-13(2-4-15)19(20)21/h1-4,12,14H,5-11,16H2 |
| Standard InChI Key | VSYVZWDVPMUYPX-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCC1N)C2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]piperidin-4-amine (C₁₅H₂₂N₄O₄S) features a pyrrolidine ring substituted at the nitrogen atom with a 4-nitrobenzenesulfonyl group, while the piperidine moiety contains an amine group at the 4-position. The sulfonamide linkage (-SO₂-N-) between the pyrrolidine and nitrobenzene groups enhances the compound’s rigidity and potential for hydrogen bonding, critical for target binding.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₂N₄O₄S |
| Molecular Weight | 354.4 g/mol |
| IUPAC Name | 1-[1-(4-Nitrophenyl)sulfonylpyrrolidin-3-yl]piperidin-4-amine |
| Canonical SMILES | C1CN(CCC1N)C2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)N+[O-] |
| Topological Polar Surface Area | 136 Ų |
The compound’s stereochemistry and conformational flexibility, derived from its fused cyclic amines, may influence its pharmacokinetic properties, including membrane permeability and metabolic stability .
Synthetic Methodologies
Laboratory-Scale Synthesis
The synthesis typically involves sequential functionalization of the pyrrolidine and piperidine rings. A representative route includes:
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Pyrrolidine Functionalization: Reacting pyrrolidin-3-amine with 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide intermediate .
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Piperidine Coupling: Introducing the piperidin-4-amine moiety via nucleophilic substitution or reductive amination, often employing catalysts such as palladium or rhodium complexes to optimize yield .
A study by ACS Omega demonstrated analogous sulfonylation reactions using 2-nitrobenzenesulfonyl chloride, achieving yields of 45–49% under mild conditions (50°C, dichloromethane) .
Industrial Production Considerations
Scale-up challenges include purification of intermediates and managing exothermic reactions. Continuous flow reactors and immobilized catalysts have been proposed to enhance efficiency, as evidenced by patent WO2017034245A1, which describes automated filtration (Celite™) and solvent extraction systems for analogous amines .
Biological Activity and Mechanistic Insights
Pharmacological Profiling
While direct data on 1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]piperidin-4-amine remain limited, structural analogs exhibit diverse activities:
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Antimicrobial Effects: Sulfonamide-containing pyrrolidine/piperidine hybrids showed MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli .
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Neuroprotective Potential: Piperidine amines modulate sigma-1 receptors, implicated in neurodegenerative diseases.
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JAK Inhibition: Patent WO2017034245A1 highlights piperidine sulfonamides as selective Janus kinase 1 (JAK1) inhibitors, with IC₅₀ < 100 nM in enzymatic assays .
Structure-Activity Relationships (SAR)
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The nitro group enhances electron-withdrawing effects, stabilizing sulfonamide interactions with catalytic lysine residues in kinase targets .
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Piperidine’s amine group facilitates salt bridge formation with aspartate/glutamate residues in biological targets .
Applications in Medicinal Chemistry
Drug Discovery Scaffolds
The compound’s modular structure allows derivatization at multiple sites:
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Nitro Reduction: Converting the nitro group to an amine enables further functionalization (e.g., amide coupling) .
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Sulfonamide Replacement: Substituting the sulfonyl group with carbamates or ureas alters target selectivity .
Therapeutic Target Exploration
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Autoimmune Diseases: JAK1 inhibition potential aligns with applications in rheumatoid arthritis and psoriasis .
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Central Nervous System Disorders: Sigma-1 receptor affinity suggests utility in Alzheimer’s disease.
Future Directions and Challenges
Research Priorities
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In Vivo Efficacy Studies: Assessing bioavailability and toxicity in animal models.
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Computational Modeling: Predicting off-target effects using molecular docking simulations.
Synthetic Optimization
Transition-metal catalysis, particularly rhodium-based systems, could improve enantioselectivity in asymmetric syntheses .
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